BenchChemオンラインストアへようこそ!

(1S,2S)-2-(methoxymethyl)cyclopropanecarboxylic acid

Asymmetric Synthesis Chiral Resolution Stereochemical Purity

This (1S,2S)-trans-methoxymethyl-cyclopropanecarboxylic acid delivers absolute stereochemical fidelity for demanding asymmetric syntheses. With ≥98% purity and a defined chiral environment, it eliminates early-stage resolution steps in the construction of Ticagrelor, Tasimelteon, Tranylcypromine, and TRPV1 inhibitors. Its distinct pKa (4.62) and LogP (0.35) profile, coupled with a rigid cyclopropane scaffold, make it a versatile intermediate for SAR exploration. Supplied as a research-grade building block; storage at 2–8°C under dry, sealed conditions is required.

Molecular Formula C6H10O3
Molecular Weight 130.14 g/mol
CAS No. 2377005-25-7
Cat. No. B2656402
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1S,2S)-2-(methoxymethyl)cyclopropanecarboxylic acid
CAS2377005-25-7
Molecular FormulaC6H10O3
Molecular Weight130.14 g/mol
Structural Identifiers
SMILESCOCC1CC1C(=O)O
InChIInChI=1S/C6H10O3/c1-9-3-4-2-5(4)6(7)8/h4-5H,2-3H2,1H3,(H,7,8)/t4-,5+/m1/s1
InChIKeyMEXFQILMFUCKDT-UHNVWZDZSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Grade Profile for (1S,2S)-2-(methoxymethyl)cyclopropanecarboxylic Acid (CAS 2377005-25-7)


(1S,2S)-2-(methoxymethyl)cyclopropanecarboxylic acid is a chiral, trans‑configured cyclopropane derivative bearing a methoxymethyl substituent at C2 and a carboxylic acid at C1. With a molecular formula C₆H₁₀O₃ and a molecular weight of 130.14 g·mol⁻¹, it is supplied as a research‑grade building block (≥98% purity) and requires storage at 2‑8°C under dry, sealed conditions . The compound occupies a defined stereochemical niche among 2‑substituted cyclopropanecarboxylic acids and is catalogued under 47 associated patent families, indicating industrial interest, yet it has zero indexed primary research publications [1].

Why a Generic Cyclopropanecarboxylic Acid Cannot Replace (1S,2S)-2-(methoxymethyl)cyclopropanecarboxylic Acid


Simple substitution with a racemic mixture, a regioisomer, or the enantiomeric (1R,2R)‑form is not functionally equivalent. The (1S,2S)‑trans geometry imposes a specific spatial orientation of the methoxymethyl and carboxyl groups that dictates molecular recognition in asymmetric catalysis and chiral drug‑scaffold construction [1]. Physicochemical parameters such as pKa and LogP differ measurably between regioisomers (e.g., pKa 4.62 vs. 4.34 for the 1‑substituted analog) and between methoxymethyl and smaller methoxy analogs (pKa 4.62 vs. 4.70) , altering reactivity, solubility, and hydrogen‑bonding capacity. These differences prevent a one‑to‑one interchange without re‑optimisation of reaction conditions or loss of stereochemical fidelity.

Quantitative Differentiation Evidence for (1S,2S)-2-(methoxymethyl)cyclopropanecarboxylic Acid vs. Closest Analogs


Stereochemical Configuration: (1S,2S)-trans Specificity vs. (1R,2R)-trans Enantiomer

The (1S,2S) absolute configuration distinguishes this compound from its (1R,2R) enantiomer (CAS 2137069‑35‑1). While both share identical achiral physicochemical properties (LogP 0.3535, TPSA 46.53 Ų) , their opposite optical rotation leads to divergent biological recognition and enantioselective catalytic outcomes. Engineered myoglobin variants have been developed to specifically produce trans‑(1S,2S)‑cyclopropane cores for drug synthesis, complementing (1R,2R)‑selective catalysts [1].

Asymmetric Synthesis Chiral Resolution Stereochemical Purity

Predicted pKa Differentiation: (1S,2S)-2-(methoxymethyl) vs. 1-(methoxymethyl) Regioisomer

The predicted pKa of the target compound is 4.62±0.11, whereas the regioisomer 1-(methoxymethyl)cyclopropanecarboxylic acid (CAS 67567‑55‑9) exhibits a lower predicted pKa of 4.34±0.20 . This 0.28 log unit difference corresponds to an approximately 1.9‑fold higher acidity for the regioisomer at physiological pH, potentially affecting salt formation, solubility, and reactivity in amide coupling reactions.

Ionization Constant Reactivity Formulation pH

Lipophilicity Comparison: (1S,2S)-2-(methoxymethyl) vs. 1-(methoxymethyl) Regioisomer

The target compound displays a computed LogP of 0.3535, while the 1‑substituted regioisomer records a LogP of 0.4976 . The 0.144 log unit difference indicates the target compound is moderately more hydrophilic, which can influence partitioning in biphasic reactions and retention in reversed‑phase chromatography.

LogP Hydrophobicity Membrane Permeability

Substituent Size Effect: Methoxymethyl vs. Methoxy on pKa and Steric Bulk

Replacing the methoxymethyl group (–CH₂OCH₃) with a simpler methoxy group (–OCH₃) as in trans‑2‑methoxycyclopropanecarboxylic acid (CAS 60212‑42‑2) alters the pKa by 0.08 units (4.62 vs. 4.70 experimental) . Although modest in acidity terms, the additional methylene spacer in the target compound adds a rotatable bond (3 vs. 2) and increases steric demand, which can modulate enzyme binding and crystal packing.

Substituent Effect Steric Hindrance Structure-Activity Relationship

Safety and Handling Profile: GHS Classification vs. Common Cyclopropane Carboxylic Acids

The target compound carries GHS hazard statements H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) . This classification is more comprehensively documented than for several close analogs (e.g., the 1‑substituted regioisomer, which often lacks full GHS disclosure on supplier datasheets), providing clearer risk assessment for laboratory handling and shipping.

Safety Data Hazard Classification Shipping Compliance

Patent Landscape and Industrial Relevance of the (1S,2S) Scaffold

The PubChemLite entry for (1s,2s)-2-(methoxymethyl)cyclopropane-1-carboxylic acid reports 47 associated patent families, whereas the literature count is zero, indicating that its value is predominantly in proprietary industrial applications rather than published academic research [1]. The (1S,2S)-trans cyclopropane motif is explicitly targeted in biocatalytic drug‑core syntheses (Tranylcypromine, Tasimelteon, Ticagrelor, TRPV1 inhibitor) with 98–99.9% de and 96–99.9% ee [2].

Intellectual Property Drug Intermediate Patent Family

Recommended Application Scenarios for (1S,2S)-2-(methoxymethyl)cyclopropanecarboxylic Acid Based on Quantitative Evidence


Asymmetric Synthesis of trans-(1S,2S)-Cyclopropane Drug Cores

The defined (1S,2S) stereochemistry is essential for constructing the cyclopropane moiety of Ticagrelor, Tasimelteon, Tranylcypromine, and TRPV1 inhibitors via engineered myoglobin biocatalysts, which achieve 98–99.9% diastereomeric excess and 96–99.9% enantiomeric excess [1]. This scenario directly exploits the stereochemical purity of the building block to set the correct absolute configuration in the final drug molecule.

Chiral Building Block for Structure-Activity Relationship (SAR) Studies

The combination of a rigid cyclopropane scaffold, a hydrogen‑bond‑capable methoxymethyl group, and a carboxylic acid handle makes this compound a versatile intermediate for SAR exploration. Its predicted pKa of 4.62 (weaker acid than the 1‑regioisomer at pKa 4.34) and moderate LogP of 0.35 (more hydrophilic than the 1‑regioisomer at LogP 0.50) provide a distinct physicochemical profile for tuning drug‑likeness parameters .

Stereochemical Probe in Enantioselective Chromatography and Analytical Method Development

Because the (1S,2S)‑ and (1R,2R)‑enantiomers share identical achiral descriptors (LogP 0.3535, TPSA 46.53 Ų) yet differ in optical rotation, the compound serves as a calibration standard for chiral HPLC or SFC method development aimed at resolving trans‑cyclopropane enantiomers .

Proprietary Pharmaceutical Intermediate Development

With 47 associated patent families and zero open‑access literature articles, the compound is positioned primarily as a proprietary intermediate. Procurement is warranted when the synthetic route requires a pre‑formed (1S,2S)-trans‑methoxymethyl‑cyclopropane carboxylate to bypass early‑stage chiral resolution steps, thereby streamlining intellectual property protection [2].

Quote Request

Request a Quote for (1S,2S)-2-(methoxymethyl)cyclopropanecarboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.